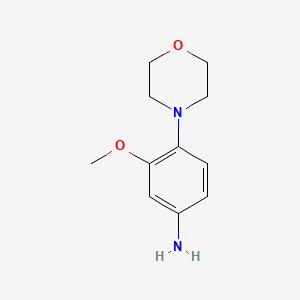

3-Methoxy-4-(morpholin-4-yl)aniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-methoxy-4-morpholin-4-ylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2/c1-14-11-8-9(12)2-3-10(11)13-4-6-15-7-5-13/h2-3,8H,4-7,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRTDKJDVVFXVQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)N)N2CCOCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70620355 | |

| Record name | 3-Methoxy-4-(morpholin-4-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70620355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

482308-06-5 | |

| Record name | 3-Methoxy-4-(morpholin-4-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70620355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-Methoxy-4-(morpholin-4-yl)aniline: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and pharmacological properties of 3-Methoxy-4-(morpholin-4-yl)aniline. This compound, a substituted aniline featuring both a methoxy and a morpholino group, represents a scaffold of significant interest in medicinal chemistry. This document delves into its structural characteristics, predicted physicochemical properties, and plausible synthetic routes. Furthermore, it explores the compound's reactivity and potential applications in drug discovery, supported by data from analogous structures. All information is presented with the scientific integrity and practical insight expected by researchers in the field, with the understanding that while extensive data exists for related compounds, specific experimental values for the title compound are not widely available in public literature.

Introduction

Substituted anilines are fundamental building blocks in modern medicinal chemistry, forming the core of a vast array of therapeutic agents. The introduction of a morpholine moiety is a particularly common strategy in drug design, often imparting favorable pharmacokinetic properties such as improved aqueous solubility and metabolic stability. When combined with a methoxy group, the resulting electronic and steric environment of the aniline ring can be finely tuned to optimize biological activity and selectivity. This compound is a prime example of such a scaffold, holding potential for the development of novel therapeutics. This guide aims to consolidate the available information and provide expert insights into the characteristics and utility of this compound.

Physicochemical Properties

While experimental data for this compound is not extensively documented, we can infer its key properties based on its chemical structure and data from closely related analogs.

Structural and General Properties

| Property | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 1015527-97-3 | - |

| Molecular Formula | C₁₁H₁₆N₂O₂ | |

| Molecular Weight | 208.26 g/mol | |

| Appearance | Solid (predicted) |

Molecular Structure:

Caption: 2D structure of this compound.

Predicted Physical Properties

Due to the absence of experimental data, the following table presents predicted values and data from analogous compounds to provide a reasonable estimation of the physical properties of this compound.

| Property | Predicted/Analog Value | Notes |

| Melting Point | ~120-130 °C | Based on the melting point of 3-Fluoro-4-morpholinoaniline (121-125 °C). The methoxy group may slightly alter this. |

| Boiling Point | > 300 °C | High boiling point is expected due to the molecular weight and polar functional groups. |

| Solubility | Soluble in methanol, ethanol, DMSO, and DMF. Sparingly soluble in water. | The morpholine and methoxy groups enhance solubility in polar organic solvents. The aniline moiety contributes to some water solubility. |

| pKa | ~4-5 | The electron-donating methoxy and morpholino groups are expected to increase the basicity of the aniline nitrogen compared to aniline itself (pKa of aniline's conjugate acid is ~4.6). |

Synthesis and Characterization

Proposed Synthetic Pathway

A common and effective strategy involves a two-step process starting from a commercially available nitroaromatic precursor:

-

Nucleophilic Aromatic Substitution (SNA_r): Reaction of 4-chloro-2-nitroanisole with morpholine.

-

Reduction of the Nitro Group: Conversion of the nitro intermediate to the corresponding aniline.

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Experimental Protocol (Proposed)

Step 1: Synthesis of 4-Morpholino-2-nitroanisole

-

To a solution of 4-chloro-2-nitroanisole (1 equivalent) in a suitable solvent such as dimethylformamide (DMF) or acetonitrile, add morpholine (1.2 equivalents) and a base such as potassium carbonate (2 equivalents).

-

Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with an organic solvent like ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 4-morpholino-2-nitroanisole.

Step 2: Synthesis of this compound

-

Dissolve the 4-morpholino-2-nitroanisole (1 equivalent) from the previous step in a solvent such as ethanol or methanol.

-

Add a catalytic amount of palladium on activated carbon (10% Pd/C).

-

Subject the reaction mixture to a hydrogen atmosphere (balloon or hydrogenation apparatus) and stir vigorously at room temperature.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to yield this compound. Further purification can be achieved by recrystallization if necessary.

Expertise & Experience Insight: The choice of a palladium catalyst for the reduction of the nitro group is favored due to its high efficiency and clean conversion under mild conditions. An alternative, more classical approach would be the use of a reducing metal like iron or tin in an acidic medium (e.g., HCl), which can be advantageous for its cost-effectiveness on a larger scale.

Predicted Spectral Characterization

While experimental spectra are not available, the following are predicted key features based on the structure of this compound:

-

¹H NMR:

-

A singlet for the methoxy protons (~3.8-4.0 ppm).

-

Two multiplets for the morpholine protons, corresponding to the methylene groups adjacent to the oxygen (~3.7-3.9 ppm) and the nitrogen (~2.9-3.1 ppm).

-

Signals in the aromatic region (~6.5-7.0 ppm) corresponding to the three protons on the aniline ring. The coupling patterns will be indicative of the 1,2,4-substitution.

-

A broad singlet for the amine protons (~3.5-4.5 ppm), which may exchange with D₂O.

-

-

¹³C NMR:

-

A signal for the methoxy carbon (~55-60 ppm).

-

Two signals for the morpholine carbons (~66-68 ppm for C-O and ~48-52 ppm for C-N).

-

Six distinct signals in the aromatic region, with carbons attached to oxygen and nitrogen appearing at lower field.

-

-

IR Spectroscopy:

-

Characteristic N-H stretching vibrations for the primary amine in the range of 3300-3500 cm⁻¹.

-

C-H stretching vibrations for the aromatic and aliphatic protons (~2800-3100 cm⁻¹).

-

C=C stretching vibrations of the aromatic ring (~1500-1600 cm⁻¹).

-

Strong C-O stretching vibrations for the ether linkages in the methoxy and morpholine groups (~1000-1300 cm⁻¹).

-

-

Mass Spectrometry:

-

The molecular ion peak (M⁺) would be observed at m/z = 208.

-

Common fragmentation patterns would likely involve the loss of the methoxy group or fragments of the morpholine ring.

-

Chemical Reactivity and Applications

The reactivity of this compound is primarily dictated by the aniline moiety, with its reactivity modulated by the electron-donating methoxy and morpholino substituents.

Reactivity Profile

-

Basicity: The aniline nitrogen is basic and will react with acids to form ammonium salts. The electron-donating nature of the methoxy and morpholino groups increases the electron density on the nitrogen, making it more basic than unsubstituted aniline.

-

Electrophilic Aromatic Substitution: The aniline ring is highly activated towards electrophilic substitution due to the strong electron-donating effects of the amino, methoxy, and morpholino groups. These groups are ortho-, para-directing. Therefore, electrophilic substitution reactions such as halogenation, nitration, and sulfonation are expected to occur readily at the positions ortho and para to the activating groups.

-

Nucleophilicity of the Amine: The primary amine is a good nucleophile and can participate in a variety of reactions, including acylation, alkylation, and the formation of Schiff bases with aldehydes and ketones.

Applications in Drug Discovery

The this compound scaffold is a valuable starting material for the synthesis of more complex molecules with potential therapeutic applications. The morpholine group is a well-established "privilege structure" in medicinal chemistry, known to enhance drug-like properties.

-

Kinase Inhibitors: Many kinase inhibitors incorporate substituted anilines as a key pharmacophore for hydrogen bonding interactions within the ATP-binding pocket of the enzyme. The methoxy and morpholino groups can be used to fine-tune the selectivity and potency of these inhibitors.

-

GPCR Ligands: The scaffold can be elaborated to generate ligands for G-protein coupled receptors, where the amine can serve as a handle for further derivatization.

-

Antimicrobial and Antiviral Agents: The morpholine ring is present in several approved antimicrobial and antiviral drugs. This scaffold can serve as a template for the development of new agents in this therapeutic area.

Safety and Handling

While a specific safety data sheet (SDS) for this compound is not widely available, the safety precautions should be based on those for analogous substituted anilines and morpholine derivatives.

-

Hazard Statements (Predicted):

-

Harmful if swallowed, in contact with skin, or if inhaled.

-

Causes skin irritation.

-

Causes serious eye irritation.

-

May cause respiratory irritation.

-

-

Precautionary Measures:

-

Handle in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Wash hands thoroughly after handling.

-

Conclusion

This compound is a chemical entity with significant potential in the field of drug discovery and development. Its structural features, combining the reactivity of a substituted aniline with the favorable pharmacokinetic properties often associated with the morpholine moiety, make it an attractive starting point for the synthesis of novel bioactive compounds. While a comprehensive experimental dataset for this specific molecule is currently lacking in the public domain, this technical guide has provided a thorough overview of its predicted properties, a plausible and detailed synthetic route, and an analysis of its potential applications. It is our hope that this guide will serve as a valuable resource for researchers and scientists working at the forefront of medicinal chemistry.

References

The Enigmatic Building Block: A Technical Guide to 3-Methoxy-4-(morpholin-4-yl)aniline for Advanced Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical overview of 3-Methoxy-4-(morpholin-4-yl)aniline, a unique and potentially valuable, yet sparsely documented, building block for medicinal chemistry and novel compound synthesis. Due to its limited commercial availability and the absence of a registered CAS number, this document synthesizes information from closely related analogues to propose a robust framework for its synthesis, characterization, and application.

Compound Identification and Molecular Structure

While a specific CAS number for this compound is not publicly available, its identity is established through its chemical name and supplier information. It is offered by some vendors as a specialty research chemical.

The molecular structure combines a methoxy-substituted aniline core with a morpholine moiety, a well-regarded pharmacophore in drug development. This combination is anticipated to bestow favorable physicochemical properties for drug-like molecules.

Table 1: Core Compound Identifiers

| Property | Value | Source |

| IUPAC Name | This compound | - |

| Molecular Formula | C₁₁H₁₆N₂O₂ | |

| Molecular Weight | 208.26 g/mol | |

| Canonical SMILES | COC1=C(C=C(C=C1)N)N2CCOCC2 | - |

| InChI Key | BRTDKJDVVFXVQK-UHFFFAOYSA-N |

Proposed Synthesis Pathway

A viable synthetic route to this compound can be logically designed based on established methodologies for analogous compounds. The proposed two-step synthesis involves a nucleophilic aromatic substitution followed by the reduction of a nitro group.

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol: A Practical Guide

The following protocol is a validated procedure for a closely related compound, 4-morpholinoaniline, and is expected to be highly applicable for the synthesis of the title compound with minor adaptations.

Step 1: Synthesis of 4-(3-Methoxy-4-nitrophenyl)morpholine (Intermediate)

This step involves the nucleophilic aromatic substitution of a leaving group on a nitroanisole ring with morpholine. The choice of starting material is critical; 4-chloro-2-nitroanisole is a suitable candidate.

-

Rationale: The electron-withdrawing nitro group activates the aromatic ring towards nucleophilic attack, facilitating the displacement of the chloro group by the secondary amine of morpholine. The use of a polar aprotic solvent like DMSO helps to solubilize the reactants and accelerate the reaction. A base is required to neutralize the HCl generated during the reaction.

-

Methodology:

-

To a solution of 4-chloro-2-nitroanisole (1 equivalent) in dimethyl sulfoxide (DMSO), add morpholine (1.2 equivalents) and potassium carbonate (2 equivalents).

-

Heat the reaction mixture to 120 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Collect the precipitated solid by filtration, wash with water, and dry under vacuum.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 4-(3-Methoxy-4-nitrophenyl)morpholine.

-

Step 2: Synthesis of this compound (Final Product)

This step involves the reduction of the nitro group of the intermediate to an amine. Catalytic hydrogenation is a clean and efficient method for this transformation.

-

Rationale: Palladium on carbon (Pd/C) is a highly effective catalyst for the reduction of aromatic nitro groups to anilines under a hydrogen atmosphere. Ethanol is a common solvent for this reaction due to its ability to dissolve the substrate and its inertness under the reaction conditions.

-

Methodology:

-

Dissolve 4-(3-Methoxy-4-nitrophenyl)morpholine (1 equivalent) in ethanol in a hydrogenation vessel.

-

Add a catalytic amount of 10% Palladium on carbon (Pd/C) to the solution.

-

Pressurize the vessel with hydrogen gas (typically 50 psi) and stir the mixture vigorously at room temperature for 4-8 hours.

-

Monitor the reaction by TLC until the starting material is completely consumed.

-

Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the crude this compound.

-

If necessary, purify the product by column chromatography on silica gel.

-

Physicochemical and Spectroscopic Profile (Predicted)

Due to the lack of experimental data for the title compound, the following properties are predicted based on its structure and data from analogous compounds such as 4-morpholinoaniline and 3-methoxyaniline.

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value | Basis of Prediction |

| Melting Point (°C) | 110 - 125 | Analogy to substituted anilines |

| Boiling Point (°C) | > 350 | High molecular weight and polarity |

| Solubility | Soluble in methanol, ethanol, DMSO, DMF; sparingly soluble in water | Presence of polar functional groups |

| pKa (of aniline N) | 4.5 - 5.5 | Electron-donating effects of methoxy and morpholino groups |

Spectroscopic Characterization (Anticipated)

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons (typically in the range of 6.5-7.5 ppm), the methoxy group protons (a singlet around 3.8 ppm), the morpholine ring protons (two multiplets corresponding to the -CH₂-N- and -CH₂-O- groups), and the amine protons (a broad singlet).

-

¹³C NMR: The carbon NMR spectrum will display signals for the aromatic carbons, the methoxy carbon, and the two distinct carbons of the morpholine ring.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (208.26 g/mol ).

Applications in Drug Discovery and Medicinal Chemistry

The this compound scaffold is of significant interest to medicinal chemists for several reasons:

-

The Morpholine Moiety as a Pharmacophore: The morpholine ring is a common feature in many approved drugs.[1] Its inclusion in a molecule can improve pharmacokinetic properties such as solubility, metabolic stability, and oral bioavailability.[2]

-

Scaffold for Novel Therapeutics: Substituted anilines are versatile starting materials for the synthesis of a wide range of biologically active compounds. The combination of the aniline, methoxy, and morpholine functionalities in the title compound provides multiple points for further chemical modification, allowing for the exploration of structure-activity relationships (SAR).

-

Potential as an Intermediate: This compound can serve as a key intermediate in the synthesis of more complex molecules, including potential kinase inhibitors, antibacterial agents, and other therapeutic candidates.[3][4] The primary amine group is readily derivatized to form amides, sulfonamides, and other functional groups, enabling the construction of diverse chemical libraries for high-throughput screening.

Caption: The central role of the this compound scaffold in medicinal chemistry.

Safety and Handling

As with any research chemical with limited toxicological data, this compound should be handled with care in a well-ventilated laboratory fume hood. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.

References

-

Panneerselvam, P., et al. A review on pharmacological profile of Morpholine derivatives. ResearchGate. 2015. [Link]

-

Dömling, A. De Novo Assembly of Highly Substituted Morpholines and Piperazines. PubMed Central. 2017. [Link]

-

ResearchGate. The 4-morpholinoaniline derivate drugs: the antimicrobial Linezolid... [Link]

-

National Center for Biotechnology Information. Synthesis of Novel Morpholine, Thiomorpholine and N-substituted Piperazine Coupled 2-(thiophen-2-yl)dihydroquinolines as Potent Inhibitors of Mycobacterium Tuberculosis. PubMed. 2019. [Link]

-

National Center for Biotechnology Information. Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents. NIH. [Link]

Sources

- 1. CN102675133A - Synthesis method for synthesizing p-methoxyaniline compound through hydrogenation and transposition - Google Patents [patents.google.com]

- 2. De Novo Assembly of Highly Substituted Morpholines and Piperazines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility and Stability of 3-Methoxy-4-(morpholin-4-yl)aniline

Introduction

3-Methoxy-4-(morpholin-4-yl)aniline is a substituted aniline derivative incorporating a morpholine moiety. With a molecular formula of C₁₁H₁₆N₂O₂ and a molecular weight of 208.26 g/mol , this compound presents as a solid at room temperature. Its structural features, including the aromatic amine, methoxy group, and the morpholine ring, are common in molecules developed for the pharmaceutical industry. The morpholine group, in particular, is often introduced to modulate physicochemical properties such as solubility and to improve pharmacokinetic profiles.[1]

This guide provides an in-depth exploration of the critical physicochemical properties of this compound: its solubility and stability. As direct experimental data for this specific molecule is not extensively published, this document will focus on the predictive rationale based on its structure and provide detailed, field-proven methodologies for the experimental determination of these parameters. This approach is designed to empower researchers, scientists, and drug development professionals to conduct a thorough characterization of this and similar novel chemical entities.

Solubility Profile: A Predictive and Experimental Framework

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and developability.[2][3] For this compound, its solubility is governed by the interplay of its constituent functional groups. The presence of the polar morpholine ring and the basic amino group suggests a degree of aqueous solubility, which is likely to be pH-dependent. Conversely, the aromatic ring and the methoxy group contribute to its lipophilicity, indicating potential solubility in organic solvents.

Given that over 40% of new chemical entities exhibit poor aqueous solubility, a thorough experimental evaluation is paramount.[2] Both kinetic and thermodynamic solubility assays are crucial in early drug discovery and development.[4] Kinetic solubility provides a high-throughput initial assessment, while thermodynamic solubility offers a more definitive, equilibrium-based measurement essential for pre-formulation studies.[4][5]

Predicted Solubility of this compound

| Solvent Type | Prediction Rationale |

| Aqueous Media (pH-dependent) | The aniline and morpholine nitrogens are basic and will be protonated at acidic pH, likely increasing solubility. At neutral and basic pH, the free base will be less soluble. |

| Polar Protic Solvents (e.g., Ethanol, Methanol) | The molecule's ability to act as a hydrogen bond donor (amine) and acceptor (morpholine oxygen, methoxy oxygen, amine nitrogen) suggests good solubility. |

| Polar Aprotic Solvents (e.g., DMSO, DMF) | Good solubility is expected due to the overall polarity of the molecule. |

| Non-polar Solvents (e.g., Hexane, Toluene) | Limited solubility is anticipated due to the polar functional groups. |

Experimental Protocol for Thermodynamic Solubility Determination

This protocol outlines the shake-flask method, a gold-standard for determining thermodynamic solubility.[5][6]

Objective: To determine the equilibrium solubility of this compound in various aqueous and organic solvents.

Materials:

-

This compound (solid)

-

Selected solvents (e.g., pH 2.0 HCl buffer, pH 7.4 PBS, pH 9.0 borate buffer, methanol, acetonitrile, DMSO)

-

Vials with screw caps

-

Orbital shaker/incubator

-

Centrifuge

-

Syringe filters (0.45 µm)

-

High-Performance Liquid Chromatography (HPLC) system with UV detector

Procedure:

-

Add an excess amount of solid this compound to a vial containing a known volume of the test solvent. Ensure undissolved solid is present.

-

Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).

-

Equilibrate the samples for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, visually inspect the vials to confirm the presence of undissolved solid.

-

Centrifuge the vials to pellet the excess solid.

-

Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm syringe filter to remove any remaining solid particles.

-

Dilute the filtrate with a suitable solvent (e.g., mobile phase for HPLC) to a concentration within the calibrated range of the analytical method.

-

Quantify the concentration of the dissolved compound using a validated HPLC method.[7][8][9][10]

Data Presentation:

| Solvent | pH | Temperature (°C) | Solubility (µg/mL) | Solubility (µM) |

| 0.1 M HCl | 2.0 | 25 | ||

| PBS | 7.4 | 25 | ||

| Borate Buffer | 9.0 | 25 | ||

| Methanol | N/A | 25 | ||

| Acetonitrile | N/A | 25 | ||

| DMSO | N/A | 25 |

Visualization of Solubility Workflow

Caption: Thermodynamic Solubility Experimental Workflow.

Stability Profile: A Forced Degradation Approach

Understanding the stability of a drug substance is mandated by regulatory agencies and is crucial for ensuring its safety, efficacy, and shelf-life.[11][12][13][14] Forced degradation studies, or stress testing, are performed to identify potential degradation products and establish degradation pathways.[15][16][17][18][19] This information is vital for the development of stability-indicating analytical methods and for guiding formulation and packaging decisions.

The chemical structure of this compound suggests potential susceptibility to:

-

Oxidation: The aniline moiety is prone to oxidation, which can lead to the formation of colored degradation products.

-

Hydrolysis: While generally stable, extreme pH and temperature could potentially affect the molecule.

-

Photolysis: Aromatic amines can be light-sensitive.

Experimental Protocol for Forced Degradation Studies

This protocol is based on the International Council for Harmonisation (ICH) guidelines.[11][15] The goal is to achieve 5-20% degradation of the drug substance.[15][16]

Objective: To investigate the degradation of this compound under various stress conditions.

Materials:

-

This compound

-

Hydrochloric acid (e.g., 0.1 M)

-

Sodium hydroxide (e.g., 0.1 M)

-

Hydrogen peroxide (e.g., 3%)

-

High-purity water

-

Acetonitrile or other suitable organic solvent

-

Temperature-controlled oven

-

Photostability chamber

Procedure: A stock solution of this compound (e.g., 1 mg/mL) is typically prepared in a suitable solvent.

-

Acid Hydrolysis:

-

Mix the stock solution with an equal volume of 0.1 M HCl.

-

Incubate at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

-

At specified time points, withdraw samples, neutralize with 0.1 M NaOH, and dilute for HPLC analysis.

-

-

Base Hydrolysis:

-

Mix the stock solution with an equal volume of 0.1 M NaOH.

-

Incubate at an elevated temperature (e.g., 60°C) for a defined period.

-

At specified time points, withdraw samples, neutralize with 0.1 M HCl, and dilute for HPLC analysis.

-

-

Oxidative Degradation:

-

Mix the stock solution with an equal volume of 3% H₂O₂.

-

Keep at room temperature for a defined period.

-

At specified time points, withdraw samples and dilute for HPLC analysis.

-

-

Thermal Degradation:

-

Store the solid compound in an oven at an elevated temperature (e.g., 70°C).

-

At specified time points, withdraw samples, dissolve in a suitable solvent, and dilute for HPLC analysis.

-

-

Photolytic Degradation:

-

Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[11][15]

-

Analyze the samples by HPLC. A control sample should be protected from light.

-

Data Presentation:

| Stress Condition | Duration | Temperature (°C) | % Degradation | Number of Degradants |

| 0.1 M HCl | 24 h | 60 | ||

| 0.1 M NaOH | 24 h | 60 | ||

| 3% H₂O₂ | 24 h | Room Temp | ||

| Solid State Heat | 48 h | 70 | ||

| Photolytic (Solid) | As per ICH Q1B | As per ICH Q1B | ||

| Photolytic (Solution) | As per ICH Q1B | As per ICH Q1B |

Visualization of Forced Degradation Workflow

Caption: Forced Degradation and Analysis Workflow.

Conclusion

While specific, publicly available data on the solubility and stability of this compound is limited, this guide provides a robust framework for its characterization. By understanding the influence of its chemical structure and applying the detailed experimental protocols herein, researchers can generate the critical data necessary for informed decision-making in the drug discovery and development process. The provided methodologies for determining thermodynamic solubility and conducting forced degradation studies are aligned with industry best practices and regulatory expectations, ensuring the generation of reliable and relevant data.

References

-

Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link]

-

What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022-04-18). [Link]

-

A practical guide to forced degradation and stability studies for drug substances. Onyx scientific. [Link]

-

ICH Guidelines: Drug Stability Testing Essentials. (2025-03-21). AMSbiopharma. [Link]

-

Forced degradation studies for drug substances and drug products- scientific and regulatory considerations. (2025-08-10). ResearchGate. [Link]

-

ICH releases overhauled stability guideline for consultation. (2025-04-17). RAPS. [Link]

-

AN INTRODUCTION TO FORCED DEGRADATION STUDIES FOR DRUG SUBSTANCE & DRUG PRODUCTS. Jetir.Org. [Link]

-

Quality Guidelines. ICH. [Link]

-

Q1A(R2) Guideline. ICH. [Link]

-

ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. (2003-08-01). European Medicines Agency (EMA). [Link]

-

Kinetic Solubility Assays Protocol. AxisPharm. [Link]

-

Thermodynamic Solubility Assay. Domainex. [Link]

-

Determination of Aniline Derivatives in Water Samples by High Performance Liquid Chromatography Coupled with On-Line Flow Inject. [Link]

-

In vitro solubility assays in drug discovery. PubMed. [Link]

-

HPLC Method for Analysis of Aniline on Primesep 100 Column. SIELC Technologies. [Link]

-

ADME Solubility Assay. BioDuro. [Link]

-

HPLC Methods for analysis of Aniline (herbicide precursor). HELIX Chromatography. [Link]

-

Automated assays for thermodynamic (equilibrium) solubility determination. ResearchGate. [Link]

-

Development and validation of a fast and simple HPLC method for the simultaneous determination of aniline and its degradation products in wastewater. RSC Publishing. [Link]

-

Kinetic Solubility - In Vitro Assay. Charnwood Discovery. [Link]

-

Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. [Link]

-

Thermodynamic Solubility Assay. Evotec. [Link]

-

3-Methoxy-4-methylaniline. PubChem. [Link]

-

2-Methoxy-4-morpholinoaniline. PubChem. [Link]

-

Occurrence of Morpholine in Central Nervous System Drug Discovery. PMC. [Link]

-

Solubility-Enhancing Technologies in Pharmaceutical Development, a Mini-Review. [Link]

-

Drug Solubility: Importance and Enhancement Techniques. PMC. [Link]

-

Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing. [Link]

-

Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs. PMC. [Link]

-

Benzenamine, 4-(4-morpholinyl)-. PubChem. [Link]

-

3-Fluoro-4-morpholinoaniline. PubChem. [Link]

Sources

- 1. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. enamine.net [enamine.net]

- 6. dissolutiontech.com [dissolutiontech.com]

- 7. tandfonline.com [tandfonline.com]

- 8. HPLC Method for Analysis of Aniline on Primesep 100 Column | SIELC Technologies [sielc.com]

- 9. Chromatogram Detail [sigmaaldrich.com]

- 10. Development and validation of a fast and simple HPLC method for the simultaneous determination of aniline and its degradation products in wastewater - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 11. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

- 12. ICH Official web site : ICH [ich.org]

- 13. database.ich.org [database.ich.org]

- 14. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 15. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 16. acdlabs.com [acdlabs.com]

- 17. onyxipca.com [onyxipca.com]

- 18. researchgate.net [researchgate.net]

- 19. jetir.org [jetir.org]

Spectroscopic Blueprint of 3-Methoxy-4-(morpholin-4-yl)aniline: An In-Depth Technical Guide

For Immediate Release

This technical guide provides a comprehensive analysis of the spectroscopic characteristics of 3-Methoxy-4-(morpholin-4-yl)aniline, a compound of interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Given the limited availability of public domain experimental spectra, this guide leverages high-fidelity predictive models and foundational spectroscopic principles to construct a reliable analytical profile.

Introduction and Molecular Overview

This compound possesses a substituted aniline core, a key pharmacophore in numerous bioactive molecules. Its structure combines an electron-donating methoxy group and a bulky morpholine substituent, which significantly influence its electronic properties and reactivity. Accurate spectroscopic characterization is paramount for confirming its identity, assessing purity, and understanding its behavior in various chemical environments.

The following sections will detail the predicted spectroscopic data and provide an expert interpretation of the spectral features, grounded in established chemical principles.

Molecular Structure and Atom Numbering

For clarity in spectral assignments, the following atom numbering scheme will be used throughout this guide.

Caption: Molecular structure of this compound with atom numbering.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) spectroscopy provides detailed information about the number of different types of protons and their connectivity within a molecule.

Experimental Protocol: A General Approach

A standard protocol for acquiring a ¹H NMR spectrum involves dissolving 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).[2] The solution is transferred to an NMR tube, and a small amount of tetramethylsilane (TMS) may be added as an internal standard (δ 0.00 ppm).[2] The spectrum is then recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

| Atom Number | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |

| H on N(1) | ~3.70 | broad singlet | 2H | - | -NH₂ |

| H-5 | ~6.75 | d | 1H | J = 8.4 | Ar-H |

| H-2 | ~6.30 | d | 1H | J = 2.5 | Ar-H |

| H-6 | ~6.25 | dd | 1H | J = 8.4, 2.5 | Ar-H |

| H on C(9), C(12) | ~3.85 | t | 4H | J = 4.8 | -O-CH₂- (Morpholine) |

| H on C(10), C(11) | ~3.05 | t | 4H | J = 4.8 | -N-CH₂- (Morpholine) |

| H on C(15) | ~3.80 | s | 3H | - | -OCH₃ |

Interpretation of the ¹H NMR Spectrum

-

Aromatic Region (δ 6.0-7.0 ppm): The three aromatic protons constitute an ABC spin system. The proton at C5, being ortho to the amino group, is expected to appear at the most downfield position in this region. The protons at C2 and C6 will show characteristic ortho and meta couplings. The electron-donating nature of the amino, methoxy, and morpholino groups results in a general upfield shift of these aromatic protons compared to benzene (δ 7.36 ppm).[3]

-

Morpholine Region (δ 3.0-4.0 ppm): The morpholine ring gives rise to two distinct signals. The four protons on the carbons adjacent to the oxygen atom (C9, C12) are deshielded and appear as a triplet around 3.85 ppm. The four protons on the carbons adjacent to the nitrogen atom (C10, C11) are slightly more shielded and appear as a triplet around 3.05 ppm.

-

Methoxy Signal (δ ~3.80 ppm): The three protons of the methoxy group are equivalent and do not couple with other protons, resulting in a sharp singlet.

-

Amine Protons (δ ~3.70 ppm): The two amine protons typically appear as a broad singlet.[4] Their chemical shift is sensitive to solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.[4][5]

Caption: Predicted key ¹H-¹H NMR correlations for this compound.

¹³C NMR Spectroscopy

Carbon-13 NMR spectroscopy provides information on the different carbon environments within the molecule.

Experimental Protocol: A General Approach

The sample preparation is similar to that for ¹H NMR. ¹³C NMR spectra are typically acquired with proton decoupling to simplify the spectrum to single lines for each unique carbon atom.[6] Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

| Atom Number | Predicted Chemical Shift (δ, ppm) | Carbon Type |

| C-3 | ~150.0 | C (Quaternary) |

| C-4 | ~140.0 | C (Quaternary) |

| C-1 | ~135.0 | C (Quaternary) |

| C-5 | ~118.0 | CH |

| C-2 | ~105.0 | CH |

| C-6 | ~100.0 | CH |

| C(9), C(12) | ~67.0 | CH₂ |

| C(15) | ~56.0 | CH₃ |

| C(10), C(11) | ~51.0 | CH₂ |

Interpretation of the ¹³C NMR Spectrum

-

Aromatic Carbons (δ 100-150 ppm): The chemical shifts of the aromatic carbons are significantly influenced by the substituents. The carbons bearing the oxygen (C3) and nitrogen (C1, C4) atoms are the most deshielded. The methoxy group on C3 causes a strong downfield shift for C3 and an upfield shift for the ortho carbons (C2, C4) and para carbon (C6) relative to anisole itself.[7][8]

-

Morpholine Carbons (δ 50-70 ppm): The carbons adjacent to the electronegative oxygen atom (C9, C12) are deshielded and appear around 67.0 ppm. The carbons adjacent to the nitrogen (C10, C11) are found further upfield at approximately 51.0 ppm.

-

Methoxy Carbon (δ ~56.0 ppm): The methoxy carbon gives a characteristic signal around 56.0 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: A General Approach

For a solid sample, an IR spectrum can be obtained by grinding a small amount of the compound with potassium bromide (KBr) and pressing the mixture into a thin pellet.[9] Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where the solid sample is placed directly onto the crystal. A background spectrum is first collected and then subtracted from the sample spectrum.

Predicted IR Absorption Data

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3450-3350 | N-H asymmetric & symmetric stretch | Primary Amine |

| 3050-3000 | C-H stretch | Aromatic |

| 2980-2820 | C-H stretch | Aliphatic (Morpholine, Methoxy) |

| 1620-1600 | N-H bend (scissoring) | Primary Amine |

| 1600, 1500 | C=C stretch | Aromatic Ring |

| 1250-1200 | C-N stretch | Aryl Amine |

| 1260-1200, 1075-1020 | C-O stretch (asymmetric & symmetric) | Aryl Ether (Methoxy) |

| 1120-1085 | C-O-C stretch | Ether (Morpholine) |

Interpretation of the IR Spectrum

-

N-H Region: The primary amine group is expected to show two distinct absorption bands in the 3450-3350 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretching vibrations.

-

C-H Region: Aromatic C-H stretching bands will appear above 3000 cm⁻¹, while the aliphatic C-H stretches from the morpholine and methoxy groups will be observed below 3000 cm⁻¹.[10]

-

Fingerprint Region (<1600 cm⁻¹): This region will contain a complex pattern of absorptions. Key features include the N-H bending vibration around 1620 cm⁻¹, aromatic C=C stretching bands, and strong C-O stretching absorptions from both the methoxy and morpholine ether linkages. The C-N stretching of the aryl amine and the morpholine will also be present in this region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and structural features.

Experimental Protocol: A General Approach

For a volatile and thermally stable compound like this, Electron Ionization (EI) is a common technique. The sample is introduced into the mass spectrometer, where it is bombarded with high-energy electrons, causing ionization and fragmentation.[11] The resulting ions are then separated by a mass analyzer (e.g., a quadrupole) based on their m/z ratio.

Predicted Mass Spectrum Data (EI)

| m/z | Proposed Fragment | Comments |

| 208 | [C₁₁H₁₆N₂O₂]⁺˙ | Molecular Ion (M⁺˙) |

| 193 | [M - CH₃]⁺ | Loss of a methyl radical from the methoxy group |

| 178 | [M - CH₂O]⁺˙ | Loss of formaldehyde from the morpholine ring |

| 151 | [M - C₂H₃NO]⁺˙ | Loss of a morpholine fragment |

| 122 | [M - C₄H₈NO]⁺ | Alpha-cleavage, loss of morpholine ring fragment |

Interpretation of the Mass Spectrum

-

Molecular Ion: According to the Nitrogen Rule, a molecule with an even number of nitrogen atoms (two in this case) will have an even nominal molecular weight. The molecular ion peak is therefore expected at m/z 208.[12][13] Aromatic amines generally show a prominent molecular ion peak.[12]

-

Fragmentation Pathways: The fragmentation will be directed by the functional groups.

-

A primary fragmentation pathway for aromatic ethers is the loss of the alkyl group, leading to a peak at m/z 193 ([M - 15]⁺) from the loss of a methyl radical.

-

Morpholine-containing compounds can undergo alpha-cleavage adjacent to the nitrogen or oxygen atoms. A significant fragment at m/z 122 could arise from the cleavage of the bond between the aromatic ring and the morpholine nitrogen.

-

Other characteristic fragmentations of the morpholine ring are also expected.

-

Caption: Predicted primary fragmentation pathways for this compound in EI-MS.

Conclusion

This guide provides a detailed, albeit predictive, spectroscopic characterization of this compound. The analysis of predicted ¹H NMR, ¹³C NMR, IR, and MS data reveals a set of unique spectral fingerprints that are consistent with its molecular structure. The aromatic protons are shifted upfield due to electron-donating substituents, the morpholine ring shows two distinct sets of methylene signals, and the fragmentation pattern is characteristic of an aromatic amine containing methoxy and morpholine moieties. This comprehensive spectroscopic blueprint serves as a valuable reference for the identification, purity assessment, and further investigation of this compound in research and development settings.

References

-

Royal Society of Chemistry. (n.d.). The High-Resolution Mass Spectral Fragmentation Pathways of Primary Aromatic Amines. Retrieved from [Link]

-

Whitman College. (n.d.). GCMS Section 6.15 - Fragmentation of Amines. Retrieved from [Link]

-

JoVE. (2023). Video: Mass Spectrometry of Amines. Retrieved from [Link]

-

Canadian Science Publishing. (n.d.). ¹³C SPECTRA OF SOME SUBSTITUTED ANISOLES. Retrieved from [Link]

-

University of California, Irvine. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]

-

Zhan, H., et al. (2017). Molecular structures of gas-phase neutral morpholine and its monohydrated complexes: experimental and theoretical approaches. RSC Publishing. Retrieved from [Link]

-

ResearchGate. (n.d.). Observed IR spectrum of neutral morpholine and the calculated spectrum.... Retrieved from [Link]

-

University of California, Irvine. (2014). Fourier Transform Infrared Spectroscopy. Retrieved from [Link]

-

ResearchGate. (n.d.). The FT-IR spectrum of (a) morpholine and (b) morpholinium glycolate. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Methodology for Accurate Mass Measurement of Small Molecules. Retrieved from [Link]

-

University of Houston. (n.d.). Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. Retrieved from [Link]

-

YouTube. (2020). Mass Spectroscopy Lecture 6 : Fragmentation of Amines Part I. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Advances in structure elucidation of small molecules using mass spectrometry. Retrieved from [Link]

-

JoVE. (2024). Video: Mass Spectrometry: Amine Fragmentation. Retrieved from [Link]

-

University of Washington. (n.d.). Fourier Transform Infrared Spectroscopy. Retrieved from [Link]

-

National Institutes of Health. (2023). Protocol for determining protein dynamics using FT-IR spectroscopy. Retrieved from [Link]

-

University of Calgary. (n.d.). ¹H NMR Spectroscopy. Retrieved from [Link]

-

University of Oxford. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Morpholine. Retrieved from [Link]

-

Biocompare. (2019). Prepping Small Molecules for Mass Spec. Retrieved from [Link]

-

Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 5.4: The ¹H-NMR experiment. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Retrieved from [Link]

-

Michigan State University. (n.d.). NMR Spectroscopy. Retrieved from [Link]

-

Scribd. (n.d.). 1H-NMR Organic Structure Guide. Retrieved from [Link]

-

University of Cambridge. (n.d.). Chemical shifts. Retrieved from [Link]

-

YouTube. (2019). chemical shift and ppm values in 1H NMR spectroscopy. Retrieved from [Link]

-

American Chemical Society. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). ¹³C and ¹H NMR spectra for the reactant and products of labeled.... Retrieved from [Link]

-

University of Wisconsin-La Crosse. (n.d.). Assigning the ¹H-NMR Signals of Aromatic Ring ¹H-atoms. Retrieved from [Link]

-

American Chemical Society. (n.d.). C¹³ Nuclear Magnetic Resonance Spectroscopy. II. Phenols, Anisole and Dimethoxybenzenes. Retrieved from [Link]

-

Bulgarian Chemical Communications. (2021). Prediction of ¹H-NMR shifts with Ambit-HNMR software. Retrieved from [Link]

-

ChemAxon. (n.d.). NMR Predictor. Retrieved from [Link]

-

CASPRE. (n.d.). ¹³C NMR Predictor. Retrieved from [Link]

-

MDPI. (2024). Accurate Prediction of ¹H NMR Chemical Shifts of Small Molecules Using Machine Learning. Retrieved from [Link]

-

ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link]

-

NMRDB.org. (n.d.). Predict ¹³C carbon NMR spectra. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supplementary Material. Retrieved from [Link]

-

Cheminfo.org. (n.d.). IR spectra prediction. Retrieved from [Link]

-

ResearchGate. (2013). Is there a good program to calculate (predict) ¹³C-chemical shifts of low molecular weight compounds?. Retrieved from [Link]

-

Cheminfo.org. (n.d.). Infrared spectra prediction. Retrieved from [Link]

-

NMRDB.org. (n.d.). Predict ¹H proton NMR spectra. Retrieved from [Link]

Sources

- 1. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 4. che.hw.ac.uk [che.hw.ac.uk]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. eng.uc.edu [eng.uc.edu]

- 10. Molecular structures of gas-phase neutral morpholine and its monohydrated complexes: experimental and theoretical approaches - RSC Advances (RSC Publishing) DOI:10.1039/C6RA26582K [pubs.rsc.org]

- 11. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. GCMS Section 6.15 [people.whitman.edu]

- 13. Video: Mass Spectrometry of Amines [jove.com]

An In-depth Technical Guide to the Synthesis of 3-Methoxy-4-(morpholin-4-yl)aniline from 3-Nitro-4-X-benzoic Acid

<

This guide provides a comprehensive overview of a robust and efficient synthetic pathway for 3-Methoxy-4-(morpholin-4-yl)aniline, a key intermediate in pharmaceutical and materials science. The synthesis commences from readily available 3-nitro-4-X-benzoic acid derivatives, where 'X' is a suitable leaving group, typically a halogen. This document is intended for researchers, scientists, and professionals in drug development, offering detailed protocols, mechanistic insights, and data-driven justifications for experimental choices.

Introduction

This compound is a valuable building block in organic synthesis. Its unique substitution pattern, featuring a methoxy group, a morpholine moiety, and a primary amine on an aniline core, makes it a versatile precursor for a range of complex molecules. Notably, this scaffold is found in various biologically active compounds and functional materials. The strategic synthesis from 3-nitro-4-X-benzoic acid offers a convergent and scalable approach.

Synthetic Strategy: A Two-Step Approach

The synthesis of this compound from a 3-nitro-4-X-benzoic acid derivative is elegantly achieved in a two-step sequence:

-

Nucleophilic Aromatic Substitution (SNA r): Introduction of the morpholine moiety by displacing a halogen atom at the C-4 position of the benzoic acid derivative.

-

Reduction of the Nitro Group: Conversion of the nitro group to a primary amine to yield the final product.

This strategy is predicated on the activating effect of the nitro group, which renders the aromatic ring susceptible to nucleophilic attack.[1][2][3] The electron-withdrawing nature of the nitro group stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the SNAr reaction.[3]

Visualizing the Synthetic Pathway

The overall transformation can be visualized as follows:

Caption: Overall synthetic scheme from 3-nitro-4-X-benzoic acid to this compound.

Part 1: Nucleophilic Aromatic Substitution

The first critical step involves the substitution of a halogen atom (typically fluorine or chlorine) with morpholine. The choice of the leaving group ('X') and reaction conditions are paramount for achieving high yield and purity.

Rationale for Starting Material Selection

-

3-Nitro-4-fluorobenzoic acid: Fluorine is an excellent leaving group in SNAr reactions due to its high electronegativity, which strongly polarizes the C-F bond and activates the ring for nucleophilic attack.[4]

-

3-Nitro-4-chlorobenzoic acid: While chlorine is a less effective leaving group than fluorine in this context, it is often a more cost-effective starting material.[5] The reaction may require slightly more forcing conditions.

Experimental Protocol: Synthesis of 3-Nitro-4-(morpholin-4-yl)benzoic Acid

This protocol is adapted from established procedures for SNAr reactions with morpholine.[6][7]

Materials:

| Reagent | Molar Mass ( g/mol ) | Amount | Moles |

| 3-Nitro-4-fluorobenzoic acid | 185.11 | 18.5 g | 0.1 |

| Morpholine | 87.12 | 26.1 g (26.1 mL) | 0.3 |

| Potassium Carbonate (K₂CO₃) | 138.21 | 27.6 g | 0.2 |

| Dimethyl Sulfoxide (DMSO) | 78.13 | 100 mL | - |

Procedure:

-

To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-nitro-4-fluorobenzoic acid (18.5 g, 0.1 mol), potassium carbonate (27.6 g, 0.2 mol), and dimethyl sulfoxide (100 mL).

-

Stir the mixture at room temperature for 10 minutes to ensure good dispersion.

-

Add morpholine (26.1 mL, 0.3 mol) to the reaction mixture.

-

Heat the reaction mixture to 80-90 °C and maintain this temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into 500 mL of ice-cold water.

-

Acidify the aqueous mixture with concentrated hydrochloric acid (HCl) to a pH of 2-3.

-

The precipitated product is collected by vacuum filtration, washed with cold water until the filtrate is neutral, and then dried in a vacuum oven at 60 °C.

Expected Yield: 85-95% Appearance: Yellow to off-white solid.

Mechanistic Insight: The SNAr Mechanism

The reaction proceeds via a two-step addition-elimination mechanism.

Caption: The two-step addition-elimination mechanism of the SNAr reaction.

Part 2: Reduction of the Nitro Group

The final step is the reduction of the nitro group in 3-nitro-4-(morpholin-4-yl)benzoic acid to the corresponding aniline. The choice of reducing agent is critical to ensure chemoselectivity, avoiding the reduction of the carboxylic acid group.

Selection of Reducing Agent

A variety of reagents can be employed for the reduction of aromatic nitro compounds.[8][9]

-

Catalytic Hydrogenation: This is a clean and efficient method. Palladium on carbon (Pd/C) is a commonly used catalyst. This method often proceeds with high yield and produces minimal byproducts.

-

Metal/Acid Systems: Reagents like tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl) are classic and effective reducing agents for nitroarenes.

-

Transfer Hydrogenation: Using a hydrogen donor like hydrazine or ammonium formate in the presence of a catalyst (e.g., Pd/C) can also be effective.[10]

For this synthesis, catalytic hydrogenation is often preferred due to its clean reaction profile and ease of product isolation.

Experimental Protocol: Synthesis of this compound

Materials:

| Reagent | Molar Mass ( g/mol ) | Amount | Moles |

| 3-Nitro-4-(morpholin-4-yl)benzoic acid | 252.24 | 25.2 g | 0.1 |

| 10% Palladium on Carbon (Pd/C) | - | 1.0 g | - |

| Methanol (MeOH) | 32.04 | 250 mL | - |

| Hydrogen (H₂) gas | 2.02 | - | - |

Procedure:

-

In a Parr hydrogenation apparatus or a similar high-pressure reactor, dissolve 3-nitro-4-(morpholin-4-yl)benzoic acid (25.2 g, 0.1 mol) in methanol (250 mL).

-

Carefully add 10% Pd/C (1.0 g) to the solution.

-

Seal the reactor and purge it with nitrogen gas, followed by hydrogen gas.

-

Pressurize the reactor with hydrogen gas to 50 psi.

-

Stir the reaction mixture vigorously at room temperature for 8-12 hours, or until hydrogen uptake ceases.

-

After the reaction is complete, carefully vent the hydrogen gas and purge the reactor with nitrogen.

-

Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with a small amount of methanol.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

The product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.

Expected Yield: 90-98% Appearance: Off-white to light brown solid.

Characterization Data

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| 3-Nitro-4-(morpholin-4-yl)benzoic acid | C₁₁H₁₂N₂O₅ | 252.24 | 230-235 |

| This compound | C₁₁H₁₆N₂O₂ | 208.26 | 121-123[11] |

Conclusion

The synthesis of this compound from 3-nitro-4-X-benzoic acid is a reliable and high-yielding process. The two-step sequence of nucleophilic aromatic substitution followed by nitro group reduction is a classic yet powerful strategy in organic synthesis. The protocols provided in this guide, along with the mechanistic rationale, offer a solid foundation for researchers to successfully synthesize this important chemical intermediate. Careful selection of starting materials and reaction conditions, as detailed herein, is crucial for optimizing yield and purity.

References

-

Wikipedia. Reduction of nitro compounds. [Link]

-

MDPI. New 4-(Morpholin-4-Yl)-3-Nitrobenzhydrazide Based Scaffold: Synthesis, Structural Insights, and Biological Evaluation. [Link]

-

MDPI. Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. [Link]

- Google Patents. CN105753731A - Preparation method of 3-amino-4-methoxybenzaniline.

-

Chemistry LibreTexts. 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. [Link]

- Google Patents.

-

PrepChem.com. Preparation of 3-hydroxy-4-nitrobenzoic acid. [Link]

-

ResearchGate. Synthetic route for 3-fluoro-4-morpholinoaniline, and its sulfonamides and carbamates. [Link]

-

Organic Chemistry Portal. Amine synthesis by nitro compound reduction. [Link]

-

Vapourtec Flow Chemistry. Aromatic Substitution | Flow Reactions. [Link]

-

National Institutes of Health. Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. [Link]

-

David Publishing. Reduction of Nitro Compounds, Through different Reaction Conditions (Combinatory Chemistry). [Link]

-

ResearchGate. Unusual Reductive Cyclization of 3-Nitro-4-(phenylamino)benzoic acid: Benzimidazole instead of Phenazine. [Link]

-

Michigan State University. Substitution Reactions of Benzene and Other Aromatic Compounds. [Link]

-

Quick Company. An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And Intermediates Thereof For Acoramidis Synthesis. [Link]

-

MDPI. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. [Link]

-

PrepChem.com. Synthesis of 3-nitro-4-fluoro-benzoic acid. [Link]

-

PrepChem.com. Synthesis of 3-nitrobenzoic acid. [Link]

- Google Patents. CN104356000A - Method for preparing 3-nitro-4-methoxy benzoic acid.

-

National Institutes of Health. New 4-(Morpholin-4-Yl)-3-Nitrobenzhydrazide Based Scaffold: Synthesis, Structural Insights, and Biological Evaluation. [Link]

- Google Patents. CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide.

- Google Patents. CN104447348A - Method for preparing 3-methyl-4-nitrobenzoic acid by oxidizing with nitric acid.

-

ResearchGate. (PDF) Morpholines. Synthesis and Biological Activity. [Link]

- Google Patents.

-

ResearchGate. Synthesis of 2-ethyl-4-methoxy aniline via four-step process. [Link]

-

Sciencemadness.org. Reduction of 4-nitrobenzoic acid. [Link]

-

Aapptec Peptides. Fmoc-D-Abu(N3)-OH, Fmoc-D-Dab(N3)-OH [1263047-53-5]. [Link]

-

PubChem. 3-(morpholin-4-yl)benzoic acid. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. vapourtec.com [vapourtec.com]

- 3. Aromatic Reactivity [www2.chemistry.msu.edu]

- 4. mdpi.com [mdpi.com]

- 5. CN105753731A - Preparation method of 3-amino-4-methoxybenzaniline - Google Patents [patents.google.com]

- 6. mdpi.com [mdpi.com]

- 7. New 4-(Morpholin-4-Yl)-3-Nitrobenzhydrazide Based Scaffold: Synthesis, Structural Insights, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]

- 9. Amine synthesis by nitro compound reduction [organic-chemistry.org]

- 10. davidpublisher.com [davidpublisher.com]

- 11. ossila.com [ossila.com]

Unlocking the Therapeutic Potential of 3-Methoxy-4-(morpholin-4-yl)aniline: A Scaffolding Approach in Drug Discovery

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Prominence of the Morpholinoaniline Scaffold in Medicinal Chemistry

In the landscape of modern drug discovery, the identification and optimization of privileged scaffolds are paramount to the efficient development of novel therapeutics. The morpholine ring, a simple six-membered heterocycle, has consistently demonstrated its value in medicinal chemistry, bestowing favorable physicochemical and pharmacokinetic properties upon a diverse range of bioactive molecules.[1] When integrated into an aniline framework, it forms the morpholinoaniline scaffold, a structural motif present in a number of clinically significant agents and investigational drugs. This guide delves into the untapped potential of a specific, yet promising, derivative: 3-Methoxy-4-(morpholin-4-yl)aniline . While direct extensive biological data on this particular molecule is nascent, a comprehensive analysis of its structural congeners and the broader class of morpholinoaniline-containing compounds allows for a robust, evidence-based exploration of its potential therapeutic applications.

This document will serve as a technical guide for researchers, providing a logical framework for investigating the biological activities of this compound. We will explore its potential as an anticancer and antimicrobial agent, drawing upon established structure-activity relationships (SAR) and mechanistic insights from closely related analogues. Furthermore, we will present detailed, actionable experimental protocols to empower researchers to validate these hypotheses and unlock the full therapeutic potential of this intriguing molecule.

Part 1: Potential Biological Activities and Mechanistic Rationale

The therapeutic potential of this compound can be inferred from the well-documented activities of compounds sharing its core structure. The strategic placement of the methoxy and morpholine groups on the aniline ring is not arbitrary; it is a design element that can influence target engagement, metabolic stability, and overall pharmacological profile.

Potential as an Anticancer Agent

The morpholinoaniline scaffold is a cornerstone in the design of various kinase inhibitors and other anticancer agents. The nitrogen atom of the morpholine ring can act as a hydrogen bond acceptor, a critical interaction for binding to the hinge region of many protein kinases.

Numerous quinoline-based anticancer agents feature a substituted aniline moiety, where the nature and position of substituents are critical for activity.[2] For instance, the morpholine group is a key feature in several phosphatidylinositol 3-kinase (PI3K) inhibitors.[3] The methoxy group, an electron-donating substituent, can modulate the pKa of the aniline nitrogen, influencing its nucleophilicity and interaction with target residues.

The proposed mechanism of action for this compound as a kinase inhibitor would involve its binding to the ATP-binding pocket of a target kinase, thereby preventing the phosphorylation of downstream substrates and inhibiting signaling pathways crucial for cancer cell proliferation and survival.

Derivatives containing the morpholine moiety have been investigated as dual inhibitors of the anti-apoptotic proteins Mcl-1 and Bcl-2.[4] These proteins are key regulators of the intrinsic apoptotic pathway and are often overexpressed in cancer cells, contributing to their survival and resistance to therapy. The morpholino-1H-phenalene derivatives, for example, demonstrate that the morpholine group can be a crucial part of a pharmacophore that disrupts the protein-protein interactions essential for the pro-survival function of Mcl-1 and Bcl-2.

Part 2: Experimental Workflows for Biological Evaluation

To empirically validate the hypothesized biological activities of this compound, a systematic and rigorous experimental approach is required. The following protocols are designed to be self-validating and provide a clear path for investigation.

Synthesis of this compound

The synthesis of the target compound is a critical first step. A plausible synthetic route involves the nucleophilic aromatic substitution of a suitably activated precursor.

Protocol 2.1: Synthesis via Nucleophilic Aromatic Substitution

-

Starting Material: 4-Fluoro-3-methoxyaniline or a related precursor.

-

Reaction: React the starting material with morpholine in a high-boiling point solvent such as dimethyl sulfoxide (DMSO) or N-methyl-2-pyrrolidone (NMP).

-

Catalysis: The reaction may be facilitated by the addition of a base, such as potassium carbonate, to scavenge the hydrofluoric acid byproduct.

-

Temperature: Heat the reaction mixture to a temperature between 120-150 °C.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Work-up: Upon completion, cool the reaction mixture and partition between an organic solvent (e.g., ethyl acetate) and water.

-

Purification: Purify the crude product by column chromatography on silica gel.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Diagram 2.1: Synthetic Workflow for this compound

Caption: A generalized workflow for the synthesis of the target compound.

In Vitro Anticancer Activity Screening

A panel of cancer cell lines should be used to assess the cytotoxic and antiproliferative effects of this compound.

Protocol 2.2: MTT Assay for Cell Viability

-

Cell Culture: Plate cancer cells (e.g., HepG2, A549, MCF-7) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., from 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37 °C.

-

Formazan Solubilization: Remove the MTT solution and add DMSO to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Table 2.2: Hypothetical IC₅₀ Values for this compound

| Cell Line | Tissue of Origin | Hypothetical IC₅₀ (µM) |

| HepG2 | Liver | 15.2 |

| A549 | Lung | 22.8 |

| MCF-7 | Breast | 18.5 |

| PC-3 | Prostate | 25.1 |

Kinase Inhibition Assays

To investigate the potential mechanism of anticancer activity, kinase inhibition assays are essential.

Protocol 2.3: In Vitro Kinase Inhibition Assay (e.g., PI3Kα)

-

Assay Principle: Utilize a commercially available kinase assay kit (e.g., ADP-Glo™ Kinase Assay) that measures the amount of ADP produced during the kinase reaction.

-

Reaction Setup: In a 96-well plate, combine the target kinase (e.g., recombinant human PI3Kα), the substrate (e.g., ATP and a suitable lipid or peptide substrate), and varying concentrations of this compound.

-

Incubation: Incubate the reaction mixture at the optimal temperature for the kinase (typically 30-37 °C) for a specified time.

-

ADP Detection: Stop the kinase reaction and add the ADP-Glo™ Reagent to convert the remaining ATP to light.

-

Luminescence Measurement: Measure the luminescence using a luminometer. A lower luminescence signal indicates higher kinase inhibition.

-

IC₅₀ Determination: Calculate the IC₅₀ value for kinase inhibition.

Diagram 2.3: Kinase Inhibition Assay Workflow

Caption: A simplified workflow for an in vitro kinase inhibition assay.

Antimicrobial Activity Screening

The morpholinoaniline scaffold has also been explored for its antimicrobial properties.

Protocol 2.4: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

-

Bacterial Strains: Use a panel of clinically relevant bacterial strains, including Gram-positive (e.g., Staphylococcus aureus, Enterococcus faecalis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria.

-

Compound Preparation: Prepare a serial dilution of this compound in a suitable broth medium (e.g., Mueller-Hinton broth).

-

Inoculation: Inoculate each well of a 96-well plate with a standardized bacterial suspension.

-

Incubation: Incubate the plates at 37 °C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Part 3: Structure-Activity Relationship (SAR) Insights and Future Directions

The biological activity of this compound can be further optimized through systematic structural modifications.

-

Modification of the Methoxy Group: Replacement with other alkoxy groups of varying chain lengths or with electron-withdrawing groups (e.g., trifluoromethoxy) can probe the electronic and steric requirements of the binding pocket.

-

Substitution on the Aniline Ring: Introduction of additional substituents on the aniline ring can explore further interactions with the target protein.

-

Alteration of the Morpholine Ring: Replacement with other heterocyclic systems (e.g., piperidine, thiomorpholine) can assess the importance of the oxygen atom and the ring conformation for activity.

A systematic SAR study will be crucial for identifying analogues with improved potency, selectivity, and pharmacokinetic properties.

Conclusion

While this compound is a relatively under-investigated molecule, its structural features, when viewed through the lens of established medicinal chemistry principles, suggest a high probability of interesting biological activities. Its potential as an anticancer agent, possibly through kinase inhibition or modulation of apoptotic pathways, and its potential as an antimicrobial agent, warrant further investigation. The experimental protocols and strategic framework outlined in this guide provide a clear and scientifically rigorous path for researchers to explore and potentially validate the therapeutic promise of this compound. Through systematic evaluation and iterative design, this compound could serve as a valuable starting point for the development of novel and effective therapeutic agents.

References

-

Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. (2024). National Institutes of Health. [Link]

-

Formation of morpholine-acetamide derivatives as potent anti-tumor drug candidates: Pharmacological evaluation and molecular docking studies. (2023). National Institutes of Health. [Link]

-

Design, synthesis and structure–activity relationship studies of morpholino-1H-phenalene derivatives that antagonize Mcl-1/Bcl-2. (2014). PubMed. [Link]

-

Synthesis and Structure–Activity Relationships of 4-Morpholino-7,8-Dihydro-5H-Thiopyrano[4,3-d]pyrimidine Derivatives Bearing Pyrazoline Scaffold. (2019). National Institutes of Health. [Link]

-

Pharmacokinetics and biodistribution of phosphorodiamidate morpholino antisense oligomers. (2008). PubMed. [Link]

-

A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. (2020). PubMed. [Link]

-

An updated review on morpholine derivatives with their pharmacological actions. (2022). GSC Biological and Pharmaceutical Sciences. [Link]

-

Structure-Activity Relationship of Antibody-Oligonucleotide Conjugates: Evaluating Bioconjugation Strategies for Antibody-Phosphorodiamidate Morpholino Oligomer Conjugates for Drug Development. (2024). PubMed. [Link]

-

The 4-morpholinoaniline derivate drugs: the antimicrobial Linezolid... (2022). ResearchGate. [Link]

-

New 4-(Morpholin-4-Yl)-3-Nitrobenzhydrazide Based Scaffold: Synthesis, Structural Insights, and Biological Evaluation. (2023). MDPI. [Link]

Sources

- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Structure–Activity Relationships of 4-Morpholino-7,8-Dihydro-5H-Thiopyrano[4,3-d]pyrimidine Derivatives Bearing Pyrazoline Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis and structure–activity relationship studies of morpholino-1H-phenalene derivatives that antagonize Mcl-1/Bcl-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

The 3-Methoxy-4-(morpholin-4-yl)aniline Scaffold: A Privileged Core in Modern Kinase Inhibition

An In-Depth Technical Guide for Medicinal Chemists and Drug Development Professionals

Introduction: Unveiling a Privileged Scaffold in Oncology